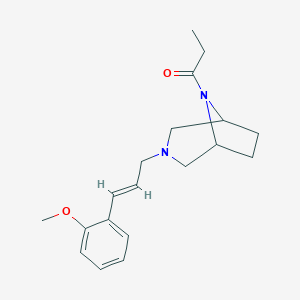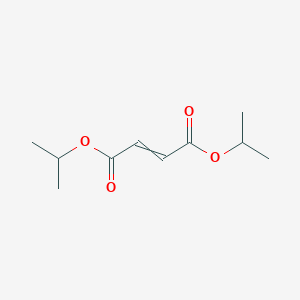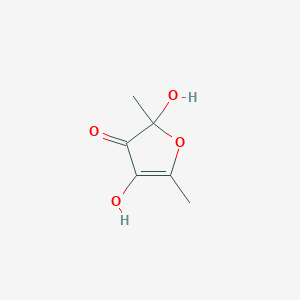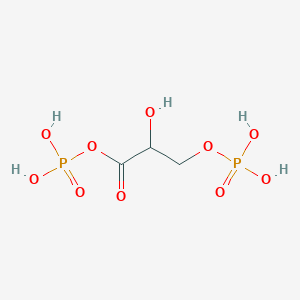![molecular formula C16H11F3N2S B158115 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136995-01-2](/img/structure/B158115.png)
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both thiazole and benzimidazole rings, and it has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. This compound has also been shown to have anti-inflammatory and antioxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its potential as a building block for the synthesis of novel materials with interesting optical and electronic properties. However, one of the limitations of using this compound is its low solubility in common solvents such as water and ethanol.
Orientations Futures
There are several future directions for research on 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole. One direction is to further explore its potential as an anticancer agent and to investigate its mechanism of action in more detail. Another direction is to develop new methods for the synthesis of this compound with higher yields and better purity. Additionally, research could focus on the use of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in the fabrication of organic electronic devices such as OLEDs and solar cells. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-(Trifluoromethyl)aniline with 2-(bromoacetyl)benzimidazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound with a yield of around 70%.
Applications De Recherche Scientifique
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In materials science, 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic electronics, this compound has been used as a dopant in the fabrication of organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
136995-01-2 |
|---|---|
Nom du produit |
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole |
Formule moléculaire |
C16H11F3N2S |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-5-3-4-10(8-11)15-21-13-7-2-1-6-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
Clé InChI |
XTLVALLIRNCOGM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
SMILES canonique |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
Synonymes |
1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[3-(trifluoromethyl)phenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)








